molecular formula C24H28N2O3S B2626795 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate CAS No. 479542-62-6

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate

Cat. No.: B2626795
CAS No.: 479542-62-6
M. Wt: 424.56
InChI Key: MHUABAGASAIZQD-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate is a complex organic compound that features a carbazole moiety, a diethylamino group, and a thiophene carboxylate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Carbazole Moiety: Starting from carbazole, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Diethylamino Group: This can be achieved by reacting an appropriate intermediate with diethylamine under suitable conditions.

    Formation of the Thiophene Carboxylate Ester: The thiophene ring can be synthesized or obtained commercially and then esterified with the appropriate alcohol.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol thiophene-2-carboxylate
  • 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate

Uniqueness

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate is unique due to the combination of its carbazole, diethylamino, and thiophene carboxylate groups. This unique structure may confer specific electronic properties and biological activities that are not present in similar compounds.

Biological Activity

1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate, often referred to as a carbazole derivative, has garnered attention in recent years for its potential biological activities. Carbazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound, highlighting key findings from various studies.

The compound's chemical structure is characterized by a carbazole moiety linked to a diethylamino propanol group and a thiophene carboxylate. Key chemical properties include:

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 336.47 g/mol
  • LogP : 3.497 (indicating moderate lipophilicity)

Anticancer Activity

Several studies have investigated the anticancer potential of carbazole derivatives, including the compound . Research indicates that compounds with carbazole structures can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action :
    • Inhibition of topoisomerase II activity, which is crucial for DNA replication and repair.
    • Induction of apoptosis in cancer cells through activation of the intrinsic pathway.
  • Case Study :
    • A study evaluated the efficacy of a similar N-substituted carbazole derivative, demonstrating significant cytotoxicity against breast cancer cell lines at concentrations as low as 5 µM .

Neuroprotective Effects

Carbazole derivatives have also shown promise in neuroprotection:

  • Mechanism :
    • Antioxidant properties that protect neuronal cells from oxidative stress-induced damage.
    • Modulation of signaling pathways involved in neuroinflammation.
  • Case Study :
    • Research on neuroprotective effects revealed that certain derivatives could significantly reduce glutamate-induced cytotoxicity in neuronal cell lines . The compound demonstrated protective effects at concentrations around 3 µM.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

  • Mechanism :
    • Disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.
  • Findings :
    • Preliminary studies indicated that carbazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 10 to 50 µg/mL .

Data Tables

Biological ActivityMechanismEffective ConcentrationReference
AnticancerTopoisomerase II inhibition5 µM
NeuroprotectionAntioxidant effects3 µM
AntimicrobialMembrane disruption10-50 µg/mL

Properties

IUPAC Name

1-carbazol-9-yl-3-(diethylamino)propan-2-ol;thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C5H4O2S/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUABAGASAIZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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